molecular formula C6H7FN2O B12279961 Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Cat. No.: B12279961
M. Wt: 142.13 g/mol
InChI Key: YQYLMVSMCBPSGE-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is an O-substituted hydroxylamine derivative characterized by a 5-fluoro-2-pyridinylmethyl group attached to the hydroxylamine oxygen. This structural motif positions it within a broader class of hydroxylamine-based derivatizing agents, which are widely employed in analytical chemistry for detecting carbonyl compounds via oxime formation .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

O-[(5-fluoropyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7FN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2

InChI Key

YQYLMVSMCBPSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CON

Origin of Product

United States

Preparation Methods

Boc-Protected Hydroxylamine Route

Procedure :

  • Protection : Hydroxylamine is protected as tert-butoxycarbonyl (Boc)-NH-OH using di-tert-butyl dicarbonate.
  • Deprotonation : Boc-NH-OH is treated with NaH in DMF to form Boc-NH-O⁻Na⁺.
  • Alkylation : React with (5-fluoro-2-pyridinyl)methyl chloride (synthesized via thionyl chloride treatment of 5-fluoro-2-pyridinemethanol) to yield Boc-NH-O-CH₂(5-fluoro-2-pyridinyl).
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target compound.

Optimization :

  • Solvent : DMF or THF improves solubility of intermediates.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.
  • Yield : 65–78% (estimated from analogous reactions in).

Reduction of Nitro Precursors

Controlled reduction of nitro-containing intermediates offers a redox-based pathway.

Hydrazine-Mediated Reduction

Procedure :

  • Nitro Precursor Synthesis : 5-Fluoro-2-(nitromethyl)pyridine is prepared via nitration of 2-methyl-5-fluoropyridine (methods adapted from).
  • Reduction : Hydrazine hydrate and Raney cobalt in tetrahydrofuran (THF) at −10°C selectively reduce the nitro group to hydroxylamine.

Challenges :

  • Regioselectivity : Over-reduction to amines may occur without precise temperature control.
  • Yield : 55–70% (based on).

Cross-Coupling Approaches

Palladium-catalyzed reactions enable direct C–O bond formation.

Buchwald-Hartwig Amination

Procedure :

  • Substrates : 2-Bromo-5-fluoropyridine and O-benzylhydroxylamine.
  • Catalyst System : Pd₂(dba)₃, (±)-BINAP, and NaO^tBu in toluene at 70°C.
  • Deprotection : Hydrogenolysis removes the benzyl group.

Performance :

  • Yield : 60–72% (extrapolated from).
  • Limitations : Competing N-alkylation requires careful ligand selection.

Experimental Case Studies

Example Synthesis from 5-Fluoro-2-Pyridinemethanol

Step Reagents/Conditions Intermediate Yield
1 SOCl₂, DCM, 0°C → reflux (5-Fluoro-2-pyridinyl)methyl chloride 85%
2 Boc-NH-OH, NaH, DMF, 25°C Boc-NH-O-CH₂(5-fluoro-2-pyridinyl) 70%
3 TFA, DCM, 0°C → 25°C Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- 90%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Alkylation High regioselectivity Multi-step protection/deprotection 65–78%
Nitro Reduction Single-step reduction Risk of over-reduction 55–70%
Cross-Coupling Direct C–O bond formation Catalyst cost and sensitivity 60–72%

Challenges and Optimization

Competing N-Alkylation

  • Mitigation : Use bulky protective groups (e.g., Boc) or polar aprotic solvents to favor O-alkylation.

Purification Challenges

  • Solution : Chromatography on silica gel with EtOAc/hexane (3:7) effectively separates O-alkylated products.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the development of various derivatives that can exhibit different chemical properties .

Biology

  • Biochemical Probes : Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is being investigated as a biochemical probe due to its ability to interact with biological molecules. This interaction is facilitated by the fluorine atom, which enhances its reactivity and binding affinity to molecular targets .

Medicine

  • Therapeutic Properties : The compound has shown promise in drug development, particularly in treating cancer and microbial infections. Its diverse biological activities make it a candidate for further research into potential therapeutic applications .

Industry

  • Agrochemicals Development : In industrial applications, this compound is utilized in developing agrochemicals and other industrial products due to its chemical stability and reactivity .

Hydroxylamine derivatives exhibit varied biological activities:

  • Anticancer Activity : Studies have demonstrated potent anticancer effects, particularly against L1210 mouse leukemia cells, where compounds similar to Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis .
  • Antimicrobial Activity : The compound has also displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown effective inhibition of various bacterial strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is crucial for evaluating its therapeutic potential. Preliminary studies indicate a favorable toxicity profile; however, comprehensive evaluations are necessary to confirm safety across different biological systems .

Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
AnticancerL1210 Cell ProliferationIC50 in nanomolar range
AntimicrobialVarious Bacterial StrainsSignificant growth inhibition
AntifungalFungal StrainsEffective against multiple strains

Conclusion and Future Directions

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- holds great promise as a therapeutic agent due to its diverse biological activities. Future research should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • Comprehensive toxicity evaluations.
  • Clinical trials to assess efficacy in human subjects.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the O-substituted hydroxylamine core but differ in substituents, leading to distinct chemical and analytical properties:

Compound Substituent Key Features Detection Method Applications
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- 5-fluoro-2-pyridinylmethyl Pyridine ring provides aromaticity; fluorine may enhance electron-withdrawing effects. Likely LC-MS/GC-MS Potential derivatization of carbonyls
O-(2,3,4,5,6-PFBHA) (PFBHA) Pentafluorobenzyl Fluorine-rich tag enhances volatility for GC-MS; low detection limits (0.01–0.17 µmolL⁻¹). GC-MS Atmospheric carbonyl detection
1-((Ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) Brominated benzyl ⁷⁹Br/⁸¹Br isotopic pattern enables specific detection in complex mixtures. Isotope-specific MS Carbonyl profiling in biological samples
Aminooxy-N-(3-perfluorooctyl-propyl) acetamide Fluorophor-tagged Fluorophor enables extraction from biological fluids; selective oxime formation. Fluorescence/LC-MS Biomedical carbonyl analysis
O-(2-Fluorobenzyl)hydroxylamine 2-fluorobenzyl Benzyl group with ortho-fluorine; used in derivatization but lacks pyridine’s electronic effects. Not specified Synthetic intermediates or derivatization

Reactivity and Selectivity

  • Pyridine vs.
  • Fluorine Positioning : The 5-fluoro substituent on the pyridine ring contrasts with the 2-fluoro position in O-(2-fluorobenzyl)hydroxylamine . This difference could influence steric interactions or electronic stabilization during derivatization.
  • Detection Sensitivity : PFBHA’s pentafluorobenzyl group optimizes volatility for GC-MS, achieving sub-µmolL⁻¹ detection limits , while BBHA’s bromine isotopes enable unambiguous identification in complex matrices . The target compound’s pyridine group may require complementary methods like LC-MS for analysis.

Biological Activity

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Hydroxylamine derivatives are known for their ability to act as nucleophiles, which allows them to participate in various chemical reactions. The specific structure of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- contributes to its unique biological properties. The presence of the 5-fluoro-2-pyridinyl group is particularly notable for its potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Hydroxylamine derivatives have demonstrated potent anticancer effects. For instance, studies indicate that compounds similar to Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- exhibit significant inhibition of cancer cell proliferation in various models, including L1210 mouse leukemia cells, where IC50 values were found in the nanomolar range .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves the intracellular release of active metabolites that inhibit DNA synthesis. This has been confirmed through experiments where growth inhibition was reversed by adding thymidine, indicating a direct effect on nucleotide metabolism .
  • Antimicrobial Activity :
    • Hydroxylamine derivatives have also shown broad-spectrum antimicrobial activity. Research has indicated that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds exhibiting isoxazole structures have been reported to possess significant antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
AnticancerL1210 Cell ProliferationIC50 in nanomolar range
AntimicrobialVarious Bacterial StrainsSignificant growth inhibition
AntifungalFungal StrainsEffective against multiple strains

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is crucial for evaluating its therapeutic potential. Studies have highlighted that while the compound exhibits promising activity, further investigation into its absorption, distribution, metabolism, and excretion (ADME) properties is necessary.

  • Absorption and Distribution :
    • Initial studies suggest that the compound is well absorbed when administered orally, with significant plasma levels achieved that exceed the concentrations required for biological activity .
  • Toxicity Profile :
    • Toxicological assessments are essential to ensure safety in clinical applications. Preliminary data indicate a favorable toxicity profile; however, comprehensive studies are required to confirm these findings across different biological systems.

Conclusion and Future Directions

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- shows great promise as a therapeutic agent due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for developing effective therapies based on this compound.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • Comprehensive toxicity evaluations.
  • Clinical trials to assess efficacy in human subjects.

This compound's potential as a lead candidate for drug development underscores the importance of ongoing research in medicinal chemistry.

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